molecular formula C7H7F3N2OS B3344317 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine CAS No. 657-58-9

2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine

Cat. No.: B3344317
CAS No.: 657-58-9
M. Wt: 224.21 g/mol
InChI Key: SGRGYWVPMIRUTA-UHFFFAOYSA-N
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Description

2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine is a chemical compound with the molecular formula C7H7F3N2OS It is known for its unique structure, which includes an ethylthio group, a hydroxy group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine typically involves the reaction of 2-chloro-4-hydroxy-6-trifluoromethylpyrimidine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylthio group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Various substituted pyrimidine compounds.

Scientific Research Applications

2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The ethylthio and hydroxy groups contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthio-4-hydroxy-6-trifluoromethylpyrimidine
  • 2-Ethylthio-4-hydroxy-5-trifluoromethylpyrimidine
  • 2-Ethylthio-4-hydroxy-6-difluoromethylpyrimidine

Uniqueness

2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

2-ethylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2OS/c1-2-14-6-11-4(7(8,9)10)3-5(13)12-6/h3H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRGYWVPMIRUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428702
Record name 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657-58-9
Record name 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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